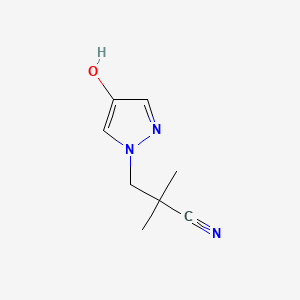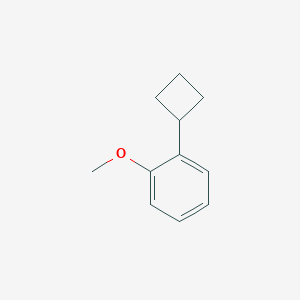
1-Cyclobutyl-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-2-methoxybenzene is an organic compound with the molecular formula C11H14O. It consists of a benzene ring substituted with a methoxy group (–OCH3) at the second position and a cyclobutyl group (–C4H7) at the first position. This compound is part of the larger family of substituted benzenes, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclobutyl-2-methoxybenzene can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of 2-methoxybenzene (anisole) with cyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5OCH3} + \text{C4H7Cl} \xrightarrow{\text{AlCl3}} \text{C11H14O} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclobutyl-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive to electrophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
EAS: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Products include quinones or carboxylic acids.
Reduction: Products include cyclobutylphenol or other reduced derivatives.
Applications De Recherche Scientifique
1-Cyclobutyl-2-methoxybenzene has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may investigate its potential as a pharmacophore for drug development.
Industry: It can be used in the production of specialty chemicals, fragrances, and materials.
Mécanisme D'action
The mechanism of action of 1-cyclobutyl-2-methoxybenzene depends on its specific application. In electrophilic aromatic substitution reactions, the methoxy group donates electron density to the benzene ring through resonance and inductive effects, making the ring more reactive towards electrophiles. The cyclobutyl group may influence the steric and electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropyl-2-methoxybenzene: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
1-Cyclopentyl-2-methoxybenzene: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
1-Cyclohexyl-2-methoxybenzene: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
1-Cyclobutyl-2-methoxybenzene is unique due to the presence of the cyclobutyl group, which introduces ring strain and affects the compound’s reactivity and physical properties
Propriétés
Numéro CAS |
39868-73-0 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-cyclobutyl-2-methoxybenzene |
InChI |
InChI=1S/C11H14O/c1-12-11-8-3-2-7-10(11)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 |
Clé InChI |
OSAKDLFZVPAWGU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13921199.png)
![1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-](/img/structure/B13921200.png)

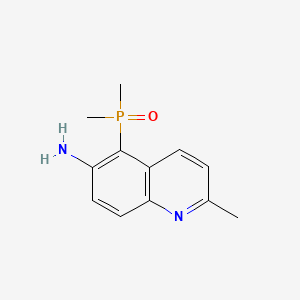
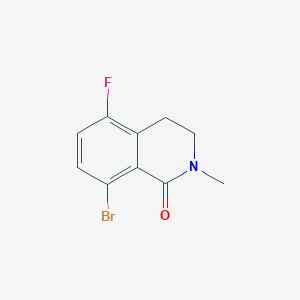
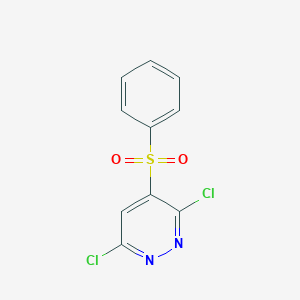
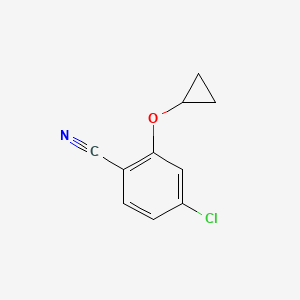
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B13921249.png)
![Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)
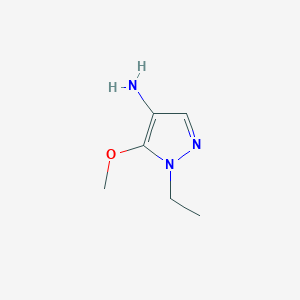
![4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)
![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)

